1-Iodo-3-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-propoxybenzene is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where an iodine atom is substituted at the first position and a propoxy group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-propoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-propoxyphenol.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 3-propoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 3-Propoxyphenol.
Oxidation: 3-Propoxybenzaldehyde or 3-propoxybenzoic acid.
Reduction: 3-Propoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-iodo-3-propoxybenzene primarily involves its reactivity as an electrophile in substitution reactions. The iodine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products, depending on the nucleophile and reaction conditions. The propoxy group can also participate in reactions, particularly oxidation, where it is converted to aldehydes or acids.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-propoxybenzene: Similar structure but with the propoxy group at the fourth position.
1-Iodo-2-propoxybenzene: Propoxy group at the second position.
1-Iodo-3-methoxybenzene: Methoxy group instead of propoxy.
Uniqueness: 1-Iodo-3-propoxybenzene is unique due to the specific positioning of the iodine and propoxy groups, which influences its reactivity and the types of reactions it undergoes. The presence of the propoxy group at the third position provides distinct steric and electronic effects compared to its isomers, leading to different reaction pathways and products.
Eigenschaften
Molekularformel |
C9H11IO |
---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
1-iodo-3-propoxybenzene |
InChI |
InChI=1S/C9H11IO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
ILIZHABPJGFCIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.